molecular formula C21H26N2O3S B2831534 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide CAS No. 955696-48-7

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2831534
CAS No.: 955696-48-7
M. Wt: 386.51
InChI Key: RTULJBBKFBMKOI-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is a chemical compound of significant interest in medicinal chemistry research. It features a 1,2,3,4-tetrahydroisoquinoline core scaffold, a structure frequently investigated for its diverse biological activities . The molecule is further functionalized with an isobutyryl group at the 2-position and a 2-phenylethanesulfonamide moiety at the 7-position of the tetrahydroisoquinoline ring. This specific structural combination suggests potential as a target for exploring novel therapeutic agents. Research into related tetrahydroisoquinoline sulfonamide derivatives has shown their relevance in studying G-protein-coupled receptors (GPCRs) like MrgprX2, which are implicated in pseudo-allergic drug reactions . Furthermore, structural analogs, particularly aromatic sulfonamide derivatives, are being explored as P2X4 receptor antagonists, indicating a potential application in immunology and inflammation research . This compound is provided as a high-purity solid for research purposes. It is intended for in vitro analysis and should be handled by qualified laboratory personnel. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16(2)21(24)23-12-10-18-8-9-20(14-19(18)15-23)22-27(25,26)13-11-17-6-4-3-5-7-17/h3-9,14,16,22H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTULJBBKFBMKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the isobutyryl group: This step involves acylation, where the tetrahydroisoquinoline core is treated with isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the phenylethanesulfonamide moiety: This final step typically involves sulfonamide formation, where the intermediate product reacts with phenylethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context and target involved.

Comparison with Similar Compounds

Structural Implications :

  • The 2-phenylethanesulfonamide moiety at position 7 vs. position 6 sulfonamide in Compound A could alter binding affinity in enzyme active sites due to steric or electronic effects.

Characterization Methods:

Both compounds rely on NMR and HRMS for structural validation.

Challenges and Limitations in Comparative Analysis

  • Data Availability : Detailed pharmacokinetic, thermodynamic, or enzymatic data for the target compound are absent in accessible literature, limiting direct functional comparisons.
  • Structural Diversity : Substituent variations (e.g., fluorine vs. phenyl groups) complicate extrapolation of biological activity without experimental validation.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Structural Characteristics

The compound features a unique structure characterized by:

  • Tetrahydroisoquinoline moiety : This core structure is linked to various biological activities, particularly neuroprotective effects.
  • Isobutyryl group : Enhances the compound's reactivity and biological activity.
  • Sulfonamide functional group : Known for its role in medicinal chemistry, particularly in antibacterial and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in folic acid synthesis, which is crucial for bacterial growth.
  • Neuroprotective Effects : The tetrahydroisoquinoline structure has been associated with neuroprotection and potential therapeutic effects against neurodegenerative diseases.
  • Binding Affinity Studies : Techniques like surface plasmon resonance and isothermal titration calorimetry are used to assess the binding interactions quantitatively.

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

  • Antibacterial Activity : Compounds with sulfonamide groups are well-documented for their ability to inhibit bacterial growth.
  • Neurodegenerative Diseases : Research indicates potential applications in treating conditions such as Alzheimer's and Parkinson's disease due to its neuroprotective properties.
  • Pain Management : Similar compounds have been explored for their analgesic effects.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntibacterialInhibition of folic acid synthesis
NeuroprotectionModulation of neurotransmitter release
AnalgesicInteraction with pain receptors

Notable Research Findings

  • Antibacterial Studies : A study demonstrated that sulfonamides significantly reduced bacterial growth in vitro, supporting their use in treating infections (Study Reference: ).
  • Neuroprotective Effects : Research indicated that compounds similar to this compound exhibited protective effects on neuronal cells under oxidative stress conditions (Study Reference: ).
  • Analgesic Properties : A recent investigation highlighted the potential of this compound in modulating pain pathways, suggesting its utility in pain management therapies (Study Reference: ).

Q & A

Q. What are the optimal synthetic routes for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Tetrahydroisoquinoline core formation : Alkylation of 7-nitro-1,2,3,4-tetrahydroisoquinoline with isobutyryl chloride under reflux in dichloromethane (DCM) with triethylamine as a base .

Sulfonamide coupling : React the isobutyryl-tetrahydroisoquinoline intermediate with 2-phenylethanesulfonyl chloride in DCM at 0–25°C for 12–24 hours .

Nitro reduction : Catalytic hydrogenation (e.g., Pd/C, H₂ at 50 psi) to reduce nitro groups to amines .

Q. Optimization Strategies :

  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 1 : Yield Optimization Under Varied Conditions

StepSolventTemp (°C)CatalystYield (%)Purity (%)
1DCM40None6590
1THF60DMAP7895
2DCM25TEA7292

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonamide coupling and isobutyryl placement (e.g., δ 2.8–3.2 ppm for tetrahydroisoquinoline protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 413.18) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX or OLEX2 for refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl or isobutyryl groups) affect biological activity?

Methodological Answer :

  • SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) using analogs with:
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring.
    • Bulky substituents (e.g., tert-butyl) on the isobutyryl moiety .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like orexin receptors .

Table 2 : SAR of Analogs vs. Target Binding (IC₅₀ in nM)

Analog SubstituentKinase XProtease YOrexin Receptor
-H (Parent)12045085
-NO₂45210110
-CF₃9038065

Q. How can crystallographic data resolve contradictions in reported bioactivity data?

Methodological Answer :

  • Data Contradictions : Discrepancies in IC₅₀ values may arise from polymorphic forms or solvate formation.
  • Crystallographic Workflow :
    • Grow single crystals via vapor diffusion (acetonitrile/water).
    • Collect diffraction data (Cu-Kα radiation, 100K).
    • Refine using SHELXL (rigid-body refinement, twin analysis) to identify polymorphism .
  • Case Study : A polymorph with altered hydrogen-bonding networks showed 3x lower activity against Kinase X .

Q. What methodologies validate target engagement in neuropharmacological assays?

Methodological Answer :

  • In Vitro Binding : Radioligand displacement assays (³H-labeled antagonists) on cortical membranes .
  • Functional Assays : Measure Ca²⁺ flux (FLIPR) in HEK293 cells expressing orexin receptors .
  • Cross-Validation : Use knockout models or siRNA silencing to confirm target specificity.

Q. How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer :

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
    • Synthesize phosphate prodrugs for improved aqueous solubility.
  • Pharmacokinetics : Monitor plasma half-life via LC-MS/MS after IV/IP administration in rodents .

Q. Methodological Resources

  • Crystallography : SHELX (refinement) , OLEX2 (structure solution) .
  • SAR Tools : Molinspiration (property prediction), PyMOL (visualization).
  • Assay Protocols : Detailed in .

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